6-[(4-Methylphenyl)thio]-1-hexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-Methylphenyl)thio]-1-hexanol is an organic compound characterized by the presence of a hexanol backbone substituted with a 4-methylphenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Methylphenyl)thio]-1-hexanol typically involves the nucleophilic substitution reaction of 1-bromo-6-hexanol with 4-methylthiophenol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The general reaction scheme is as follows:
1-Bromo-6-hexanol+4-MethylthiophenolBasethis compound+HBr
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Methylphenyl)thio]-1-hexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.
Substitution: The thioether group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents can be employed.
Major Products
Oxidation: Formation of 6-[(4-Methylphenyl)thio]hexanal or 6-[(4-Methylphenyl)thio]hexanone.
Reduction: Formation of 6-[(4-Methylphenyl)thio]hexane.
Substitution: Formation of various substituted thioethers depending on the nucleophile used.
Scientific Research Applications
6-[(4-Methylphenyl)thio]-1-hexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-[(4-Methylphenyl)thio]-1-hexanol depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to modulation of biochemical pathways. The thioether group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
6-[(4-Methylphenyl)thio]-1-pentanol: Similar structure with a shorter carbon chain.
6-[(4-Methylphenyl)thio]-1-heptanol: Similar structure with a longer carbon chain.
4-Methylphenylthioethanol: Contains a shorter ethyl chain instead of a hexyl chain.
Uniqueness
6-[(4-Methylphenyl)thio]-1-hexanol is unique due to its specific chain length and the presence of both a hydroxyl and a thioether group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its analogs.
By understanding the properties, synthesis, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
6-(4-methylphenyl)sulfanylhexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-12-6-8-13(9-7-12)15-11-5-3-2-4-10-14/h6-9,14H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWDABKEPNZVGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.